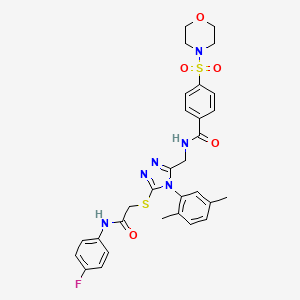

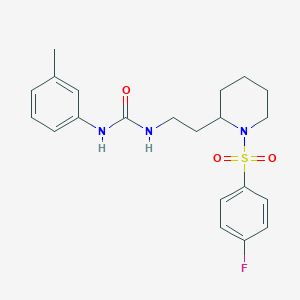

![molecular formula C18H13F2N3O B2941308 N-([2,4'-联吡啶]-4-基甲基)-2,6-二氟苯甲酰胺 CAS No. 2034395-03-2](/img/structure/B2941308.png)

N-([2,4'-联吡啶]-4-基甲基)-2,6-二氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as ML267, is a selective activator of the K2P potassium channel. The K2P potassium channel is involved in regulating the resting membrane potential of cells, and its activation has been shown to have a variety of physiological effects. In

科学研究应用

Coordination Chemistry and Metal Complex Formation

Bipyridine derivatives are renowned for their ability to act as ligands in coordination chemistry. They form stable complexes with metals, which are crucial in various catalytic processes . The difluorobenzamide moiety in the compound can further stabilize metal complexes due to its electron-withdrawing nature, potentially leading to novel catalytic systems with enhanced activity.

Supramolecular Chemistry

The nitrogen atoms in bipyridines can engage in non-covalent interactions, such as hydrogen or halogen bonds. This property allows them to be integral components in the construction of supramolecular architectures . These structures have applications ranging from molecular recognition to the development of new materials with unique properties.

Organic Synthesis

In organic synthesis, bipyridine derivatives can serve as precursors or intermediates for the synthesis of biologically active molecules . Their rigid structure and potential for functionalization make them suitable for constructing complex organic compounds.

Photosensitizers

Bipyridine compounds can be used as photosensitizers due to their ability to absorb light and transfer energy or electrons . This application is particularly relevant in the field of photodynamic therapy, where light-activated compounds are used to target and destroy cancer cells.

Electrochemical Applications

The redox-active nature of bipyridine derivatives, especially when quaternized to form viologens, makes them suitable for electrochemical applications . They can be used in the development of electrochromic devices, batteries, and sensors.

Chirality and Enantioseparation

Bipyridines can introduce chirality through ring functionalization or restricted rotation, known as atropisomerism . This feature is significant in the field of chiral chemistry, where enantiomerically pure compounds are required for various applications, including pharmaceuticals.

Material Chemistry

Due to their structural versatility and electronic properties, bipyridine derivatives can contribute to the design and development of new materials . These materials may possess unique optical, electronic, or mechanical properties suitable for high-tech applications.

Catalysis

Bipyridine-based ligands are instrumental in transition-metal catalysis . They can facilitate a wide range of transformations, including cross-coupling reactions that are foundational in the synthesis of complex organic molecules.

作用机制

Target of Action

A structurally similar compound, n-{2’-[(4-fluorophenyl)amino]-4,4’-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide, is known to target the mitogen-activated protein kinase 10 . This kinase plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis .

Biochemical Pathways

These could include pathways related to cell growth, differentiation, and apoptosis .

Pharmacokinetics

Pharmacokinetics generally involves four main processes: absorption, distribution, metabolism, and excretion (ADME) . These processes determine the drug’s bioavailability, i.e., the proportion of the drug that enters the circulation and can have an active effect.

Result of Action

Based on its potential target, it may influence cellular processes such as cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can be abiotic, such as ambient temperature, amount of sunlight, air, soil, water, and pH, or biotic, such as the availability of food organisms and the presence of competitors, predators, and parasites . .

属性

IUPAC Name |

2,6-difluoro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O/c19-14-2-1-3-15(20)17(14)18(24)23-11-12-4-9-22-16(10-12)13-5-7-21-8-6-13/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNPNLOUGOVWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

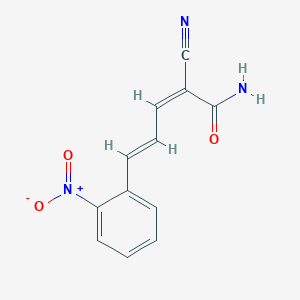

![1-(3,5-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2941227.png)

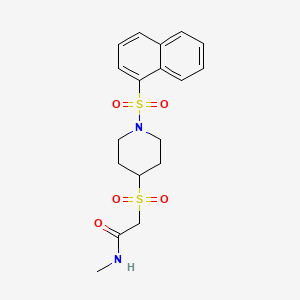

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2941229.png)

![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)

![N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941231.png)

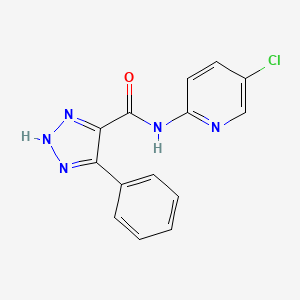

![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)